molecular formula C12H15ClN4 B11862443 6-Chloro-2-cyclohexyl-7-methyl-7H-purine

6-Chloro-2-cyclohexyl-7-methyl-7H-purine

Cat. No.: B11862443
M. Wt: 250.73 g/mol
InChI Key: NEVQUDFWRMZWNI-UHFFFAOYSA-N
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Description

6-Chloro-2-cyclohexyl-7-methyl-7H-purine is a heterocyclic compound that belongs to the purine family It is characterized by the presence of a chlorine atom at the 6th position, a cyclohexyl group at the 2nd position, and a methyl group at the 7th position of the purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-cyclohexyl-7-methyl-7H-purine typically involves the chlorination of a purine derivative followed by the introduction of the cyclohexyl and methyl groups. One common method involves the reaction of 6-chloropurine with cyclohexylamine and methyl iodide under basic conditions. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-cyclohexyl-7-methyl-7H-purine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, particularly at the purine ring.

    Alkylation and Acylation Reactions: The nitrogen atoms in the purine ring can participate in alkylation or acylation reactions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) and various nucleophiles (e.g., amines, thiols) in solvents like DMSO or dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopurine derivatives, while oxidation reactions can lead to the formation of purine N-oxides.

Scientific Research Applications

6-Chloro-2-cyclohexyl-7-methyl-7H-purine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.

    Biology: The compound can be used in studies involving purine metabolism and enzyme interactions.

    Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-2-cyclohexyl-7-methyl-7H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the cyclohexyl and methyl groups can influence the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-Chloropurine: Lacks the cyclohexyl and methyl groups, making it less hydrophobic and potentially less selective in its interactions.

    2-Cyclohexyl-7-methylpurine: Lacks the chlorine atom, which can affect its reactivity and binding properties.

    7-Methylpurine: Lacks both the chlorine atom and the cyclohexyl group, making it significantly different in terms of chemical behavior and applications.

Uniqueness

6-Chloro-2-cyclohexyl-7-methyl-7H-purine is unique due to the combination of the chlorine atom, cyclohexyl group, and methyl group, which confer specific chemical and biological properties. This combination can enhance the compound’s stability, reactivity, and selectivity in various applications.

Properties

Molecular Formula

C12H15ClN4

Molecular Weight

250.73 g/mol

IUPAC Name

6-chloro-2-cyclohexyl-7-methylpurine

InChI

InChI=1S/C12H15ClN4/c1-17-7-14-12-9(17)10(13)15-11(16-12)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3

InChI Key

NEVQUDFWRMZWNI-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C(=NC(=N2)C3CCCCC3)Cl

Origin of Product

United States

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